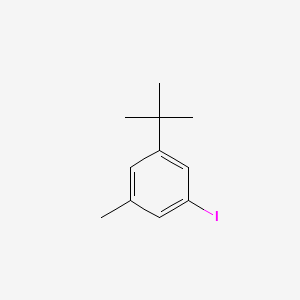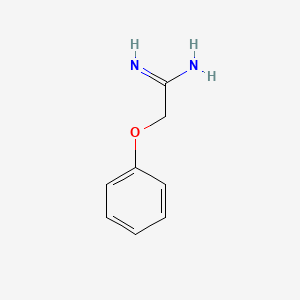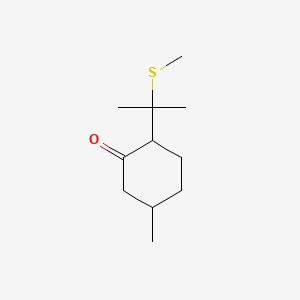
1,2,3,4-tetrahydro-7-nitro-2-Naphthalenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol is an organic compound with the molecular formula C10H11NO3 It is a derivative of naphthalene, characterized by the presence of a nitro group at the 7th position and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol can be synthesized through several methods. One common approach involves the nitration of 1,2,3,4-tetrahydronaphthalene followed by selective reduction and hydroxylation. The nitration step typically uses concentrated nitric acid and sulfuric acid as catalysts. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine. Finally, the amine is hydroxylated using a suitable oxidizing agent such as hydrogen peroxide or a peracid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and advanced separation techniques, such as distillation and crystallization, ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 1,2,3,4-Tetrahydro-7-nitro-2-naphthalenone or 1,2,3,4-tetrahydro-7-nitro-2-naphthoic acid.
Reduction: 1,2,3,4-Tetrahydro-7-amino-2-naphthalenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,3,4-tetrahydro-7-nitro-2-Naphthalenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.
類似化合物との比較
1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol can be compared with other similar compounds such as:
1,2,3,4-Tetrahydro-1-naphthol: Lacks the nitro group and has different chemical reactivity and biological properties.
1,2,3,4-Tetrahydro-7-amino-2-naphthalenol: Contains an amino group instead of a nitro group, leading to different chemical and biological activities.
1-Naphthol: A simpler naphthalene derivative with a hydroxyl group but without the tetrahydro structure and nitro group.
The uniqueness of 1,2
特性
CAS番号 |
1206625-92-4 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC名 |
7-nitro-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H11NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1,3,5,10,12H,2,4,6H2 |
InChIキー |
OSWARNTWCKTNQI-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1O)C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ferrocene, 1,1'-bis[bis(1,1-dimethylethyl)phosphino]-](/img/structure/B8762378.png)



![Benzamide, 3-[4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-](/img/structure/B8762401.png)


![ethyl 2-(5-amino-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B8762413.png)

![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B8762425.png)


